molecular formula C27H25N3O3S B1148621 NALTRINDOLE ISOTHIOCYANATE CAS No. 126876-64-0

NALTRINDOLE ISOTHIOCYANATE

Cat. No.: B1148621
CAS No.: 126876-64-0
M. Wt: 471.578
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Description

Naltrindole isothiocyanate is a derivative of naltrindole, a well-known delta opioid receptor antagonist. This compound is characterized by the presence of an isothiocyanate group, which imparts unique chemical properties and biological activities. This compound is primarily used in scientific research to study the delta opioid receptor and its associated pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naltrindole isothiocyanate can be synthesized through the reaction of naltrindole with thiophosgene or other isothiocyanate-generating reagents. The typical reaction involves the use of an organic solvent such as dichloromethane, and the reaction is carried out under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The reaction is usually performed at room temperature, and the product is purified by column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is typically purified using large-scale chromatography or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Naltrindole isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Naltrindole isothiocyanate is unique due to its combination of the naltrindole core structure with the reactive isothiocyanate group. This combination allows it to form covalent bonds with the delta opioid receptor, providing a tool for studying receptor function and developing potential therapeutic agents .

Biological Activity

Naltrindole isothiocyanate (NIT) is a compound derived from naltrindole, a selective antagonist of the delta-opioid receptor (DOR). This compound has garnered attention for its potential therapeutic applications, particularly in oncology and pain management. This article delves into the biological activity of NIT, focusing on its mechanisms of action, effects on various cell types, and relevant case studies.

This compound functions primarily as an irreversible antagonist at delta-opioid receptors. It exhibits selectivity for certain receptor subtypes, which is crucial for its pharmacological effects. The alkylation of opioid receptors by NIT has been shown to selectively inhibit the actions of specific delta-opioid agonists in vivo, suggesting a nuanced interaction with the opioid system that could be exploited for therapeutic benefit .

In Vitro Studies

  • Apoptosis Induction in Glioma Cells :
    • A study demonstrated that NIT significantly induced apoptosis in brain glioma cells (U87) through a mitochondrial-mediated pathway. The treatment led to a decrease in the expression of anti-apoptotic proteins such as Bcl-2 while increasing pro-apoptotic proteins like Bax and cytochrome c. This shift resulted in a loss of mitochondrial membrane potential, triggering apoptosis .
    • Table 1: Effects of NIT on Apoptosis-Related Proteins
    ProteinControl (0 μM)NIT (0.1 μM)NIT (1.0 μM)
    Bcl-2HighLowVery Low
    BaxLowModerateHigh
    Cytochrome cLowModerateHigh
  • Inhibition of Multiple Myeloma Cell Proliferation :
    • Research indicated that NIT inhibited the proliferation of human multiple myeloma cells (U266) in a dose-dependent manner, with an EC50 value of 16 μM. The compound's antiproliferative effects were not reversed by naltrexone, suggesting a non-opioid receptor-dependent mechanism .
  • Impact on Cell Cycle :
    • Flow cytometry analysis revealed that NIT treatment resulted in cell cycle arrest at the G0/G1 phase in glioma cells, thereby inhibiting their proliferation .

In Vivo Studies

  • Animal Models :
    • In severe combined immunodeficient (SCID) mice bearing human multiple myeloma xenografts, administration of NIT significantly reduced tumor volumes compared to controls. This suggests potential applications in cancer therapy where opioid pathways are implicated .

Case Studies and Clinical Implications

  • Pain Management :
    • NIT has shown promise in modulating pain responses through its action on delta-opioid receptors. Microinjection studies demonstrated that it could suppress behavioral changes associated with morphine withdrawal, indicating its potential role in managing opioid dependence and withdrawal symptoms .
  • Synergistic Effects with Other Treatments :
    • The combination of NIT with other therapeutic agents like histone deacetylase inhibitors has shown additive effects in inhibiting cancer cell proliferation, indicating potential for combination therapies in oncology .

Properties

CAS No.

126876-64-0

Molecular Formula

C27H25N3O3S

Molecular Weight

471.578

Origin of Product

United States
Customer
Q & A

Q1: How does Naltrindole Isothiocyanate achieve its long-lasting antagonist effects on opioid receptors?

A1: this compound (5'-NTII) is an irreversible opioid antagonist that binds covalently to opioid receptors. This covalent binding leads to a long-lasting inactivation of the receptor, distinguishing it from competitive antagonists that reversibly block the receptor. [, ] Specifically, 5'-NTII targets the delta opioid receptor (DOR-1) and has been used to investigate potential DOR-1 subtypes. [, ]

Q2: How does chronic exposure to high-fat diets affect the sensitivity to opioid antagonists, particularly 5'-NTII?

A3: Interestingly, research shows that dietary history can significantly impact the potency of opioid antagonists, including 5'-NTII, in inducing weight loss in rats. [] Rats fed a high-fat diet for six weeks displayed a greater magnitude of weight loss following chronic administration of 5'-NTII compared to rats fed a high-carbohydrate diet. [] This highlights the complex interplay between diet, opioid receptor function, and body weight regulation, with 5'-NTII serving as a tool to probe these interactions.

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